molecular formula C20H21BrN2O2 B1529648 Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1243461-51-9

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1529648
CAS RN: 1243461-51-9
M. Wt: 401.3 g/mol
InChI Key: KZKLFTYTLKBZLX-UHFFFAOYSA-N
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Description

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, also known as BBrP, is a heterocyclic compound containing a benzyl group and a bromine atom connected to a spiro[indoline-3,4'-piperidine]-1'-carboxylate ring system. BBrP is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. It has been used to synthesize a variety of compounds, including indole derivatives, pyrrolidine-containing compounds, and polycyclic compounds. BBrP has also been found to have interesting biological activities, such as antifungal and anti-inflammatory properties.

Scientific Research Applications

Pharmaceutical Chemistry

Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a valuable compound in pharmaceutical chemistry due to its spirooxindole framework, which is present in many pharmacologically active molecules. This compound can be used in multi-component reactions (MCRs) to rapidly generate diverse molecular libraries for drug discovery . Its structural complexity allows for the creation of compounds with potential antibacterial, antimicrobial, and antiviral activities.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating complex molecules through one-pot condensation reactions. It can be used to synthesize various spiro[indoline-3,4’-piperidine] derivatives, which are important in the development of new organic compounds with potential applications in medicinal chemistry .

Catalysis

The compound’s structure allows it to act as a catalyst in solvent-free conditions, promoting environmentally friendly synthesis methods. It can catalyze the formation of spirooxindole scaffolds, which are crucial in the synthesis of bioactive molecules .

Material Science

Spiro compounds like Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate are being explored for their applications in smart material production. They exhibit photochromic properties, changing structure in response to light, which can be utilized in the development of light-responsive materials .

Sensing Technology

Due to its photochromic nature, this compound can be used in the fabrication of sensors. It can detect changes in environmental conditions such as light, temperature, and pH, making it useful for creating sensitive detection systems .

Photopharmacology

The compound’s ability to switch between different isomers upon exposure to light makes it a candidate for use in photopharmacology. It can be designed to release therapeutic agents in a controlled manner when activated by specific wavelengths of light .

Mechanism of Action

properties

IUPAC Name

benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKLFTYTLKBZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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